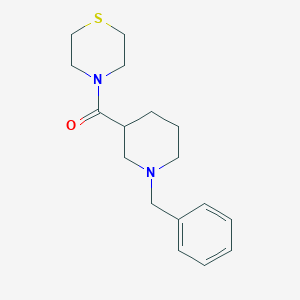![molecular formula C17H21N3O2S B6474197 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole CAS No. 2640974-56-5](/img/structure/B6474197.png)
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole (TMCBP) is a heterocyclic compound that has been studied for its potential applications in the medical, pharmaceutical, and biophysical fields. It is a five-membered ring system containing nitrogen, sulfur, and oxygen atoms. TMCBP has been used as a synthetic intermediate for the production of pharmaceuticals and as a bioactive molecule in research studies.
Aplicaciones Científicas De Investigación
2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole has been studied for its potential applications in the medical, pharmaceutical, and biophysical fields. It has been used as a synthetic intermediate in the production of pharmaceuticals and as a bioactive molecule in research studies. In the medical field, this compound has been studied for its potential to inhibit the growth of cancer cells. In the pharmaceutical field, it has been studied for its ability to modulate the activity of enzymes involved in drug metabolism. In the biophysical field, it has been studied for its potential to interact with proteins and other biomolecules.
Mecanismo De Acción
The mechanism of action of 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in drug metabolism, such as cytochrome P450 enzymes. It is also believed to interact with proteins and other biomolecules, which may be involved in its anti-cancer properties.
Biochemical and Physiological Effects
This compound has been studied for its potential to inhibit the growth of cancer cells. It has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and colon cancer cells. In addition, it has been found to modulate the activity of enzymes involved in drug metabolism. It has also been found to interact with proteins and other biomolecules, which may be involved in its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole in laboratory experiments include its availability, low cost, and ease of synthesis. In addition, it has been found to be relatively stable and non-toxic. The main limitation of using this compound in laboratory experiments is its lack of specificity. It has been found to interact with a wide range of proteins and other biomolecules, which may lead to unpredictable results.
Direcciones Futuras
For research on 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole include further investigation into its mechanism of action and its potential applications in the medical, pharmaceutical, and biophysical fields. In addition, further studies should be conducted to determine the specificity of its interactions with proteins and other biomolecules. Finally, further research should be conducted to explore the potential for using this compound as a therapeutic agent, as well as its potential for use in drug delivery systems.
Métodos De Síntesis
The synthesis of 2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole has been reported in several studies. The most common method is to react the thiomorpholine-4-carbonyl chloride with 1-piperidine in the presence of anhydrous sodium carbonate and acetic acid. The reaction is typically carried out in a sealed tube at temperatures up to 100 °C. The reaction mixture is then cooled and the product is isolated by extraction with ether.
Propiedades
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c21-16(19-8-10-23-11-9-19)13-4-3-7-20(12-13)17-18-14-5-1-2-6-15(14)22-17/h1-2,5-6,13H,3-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOQFKITKLBDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3O2)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6474115.png)
![N-[2-(3-methoxyphenyl)ethyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B6474116.png)
![1-(morpholin-4-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6474121.png)
![4-{[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B6474127.png)
![6-fluoro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6474135.png)
![2-methyl-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6474138.png)
![2-methyl-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6474142.png)
![4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinazoline](/img/structure/B6474156.png)
![6-methyl-3-[2-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B6474169.png)
![N-[(2,4-difluorophenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6474175.png)
![1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6474204.png)
![1-(4-{4-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6474214.png)
![N,N,6-trimethyl-2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B6474219.png)

